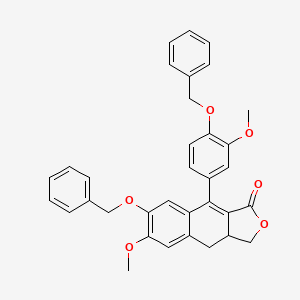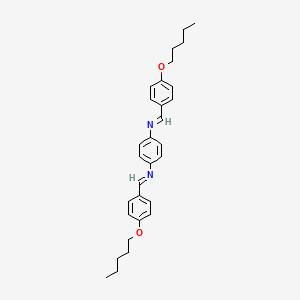
7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” is a synthetic organic compound that belongs to the class of naphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” typically involves multi-step organic reactions. The process may include:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of benzyloxy groups: This step may involve benzylation reactions using benzyl halides and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy or amine derivatives.
Substitution: The benzyloxy and methoxy groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of “7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran derivatives: Compounds with similar core structures but different substituents.
Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.
Methoxy compounds: Compounds with methoxy groups in various positions.
Uniqueness
“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” is unique due to its specific combination of benzyloxy and methoxy groups attached to the naphthofuran core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
38153-32-1 |
|---|---|
Molecular Formula |
C34H30O6 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
7-methoxy-4-(3-methoxy-4-phenylmethoxyphenyl)-6-phenylmethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C34H30O6/c1-36-29-16-24(13-14-28(29)38-19-22-9-5-3-6-10-22)32-27-18-31(39-20-23-11-7-4-8-12-23)30(37-2)17-25(27)15-26-21-40-34(35)33(26)32/h3-14,16-18,26H,15,19-21H2,1-2H3 |
InChI Key |
LVUHYKBKCKUINJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)



![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
